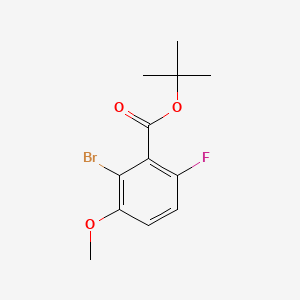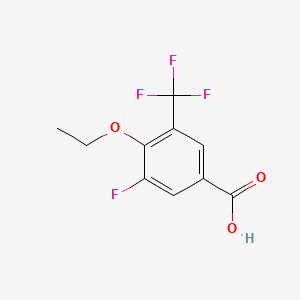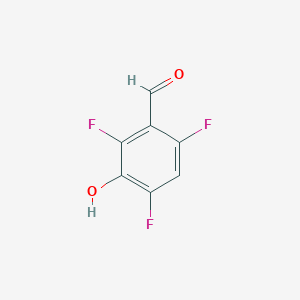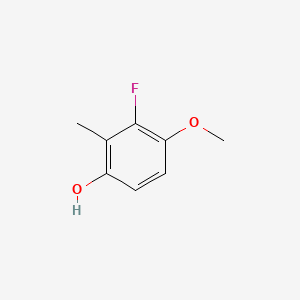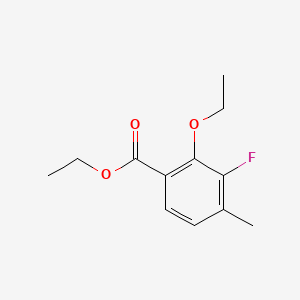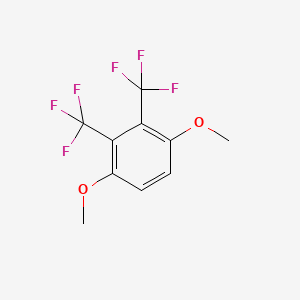
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl ester group, a piperazine ring, and an isopropylamino group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with an appropriate alkylating agent to introduce the desired substituents on the piperazine ring.
Introduction of Isopropylamino Group:
Esterification: The final step involves the esterification of the resulting intermediate with ethyl butanoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the piperazine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under nucleophilic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in targeting central nervous system disorders.
Biological Research: It is used in biological assays to study receptor binding and enzyme inhibition.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding molecular interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
作用機序
The mechanism of action of Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate can be compared with other piperazine derivatives, such as:
4-(2-Fluorophenyl)piperazin-1-yl Derivatives: These compounds have similar structural features but differ in their substituents, leading to variations in their pharmacological properties.
Norfloxacin Analogues: These compounds share the piperazine core but have different functional groups, resulting in distinct biological activities.
Triazole-Pyrimidine Hybrids: These compounds combine piperazine with other heterocyclic systems, offering unique therapeutic potential.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H29N3O3 |
|---|---|
分子量 |
299.41 g/mol |
IUPAC名 |
ethyl 4-[4-[2-oxo-2-(propan-2-ylamino)ethyl]piperazin-1-yl]butanoate |
InChI |
InChI=1S/C15H29N3O3/c1-4-21-15(20)6-5-7-17-8-10-18(11-9-17)12-14(19)16-13(2)3/h13H,4-12H2,1-3H3,(H,16,19) |
InChIキー |
WSUPNWLLCVLEOG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCN1CCN(CC1)CC(=O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)


![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
